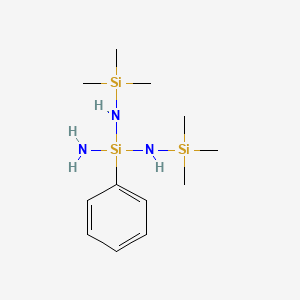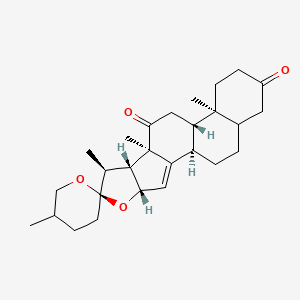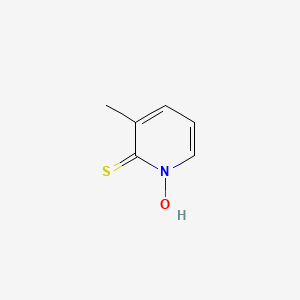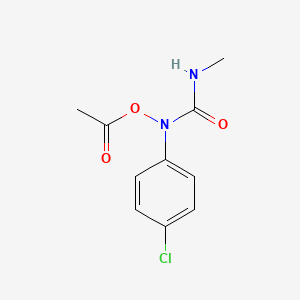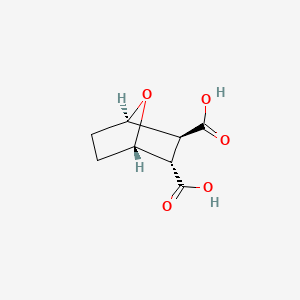
2-Cyclohexen-1-one, 2-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexen-1-one, 2-(phenylmethyl)- is an organic compound with a unique structure that combines a cyclohexene ring with a phenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 2-(phenylmethyl)- can be achieved through several methods. One common approach involves the reaction of cyclohexenone with benzyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone or ethanol.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes that ensure high yield and purity. For instance, the catalytic hydrogenation of phenylmethyl-substituted cyclohexene derivatives can be employed. This method often utilizes palladium or platinum catalysts under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexen-1-one, 2-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of benzyl-substituted cyclohexanone or benzoic acid derivatives.
Reduction: Production of cyclohexanol derivatives or fully saturated hydrocarbons.
Substitution: Introduction of various alkyl or aryl groups, leading to a diverse range of substituted cyclohexenones.
Scientific Research Applications
2-Cyclohexen-1-one, 2-(phenylmethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with therapeutic potential.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-one, 2-(phenylmethyl)- involves its reactivity with various molecular targets. The compound can undergo nucleophilic addition reactions, where nucleophiles attack the electrophilic carbonyl carbon. This reactivity is facilitated by the presence of the phenylmethyl group, which can stabilize reaction intermediates through resonance effects. Additionally, the compound’s ability to participate in conjugate addition reactions makes it a valuable building block in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone: A simpler analog without the phenylmethyl group, used in similar synthetic applications.
2-Cyclohexen-1-one, 2-methyl-: Contains a methyl group instead of a phenylmethyl group, exhibiting different reactivity and applications.
Benzylideneacetone: Another related compound with a benzylidene group, used in various organic reactions.
Uniqueness
2-Cyclohexen-1-one, 2-(phenylmethyl)- is unique due to the presence of the phenylmethyl group, which enhances its reactivity and allows for the formation of more complex and diverse products. This structural feature distinguishes it from simpler analogs and makes it a valuable intermediate in the synthesis of specialized organic compounds.
Properties
CAS No. |
13694-36-5 |
|---|---|
Molecular Formula |
C13H14O |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
2-benzylcyclohex-2-en-1-one |
InChI |
InChI=1S/C13H14O/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-3,6-8H,4-5,9-10H2 |
InChI Key |
VQXQHTJRQCNWEG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(C(=O)C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



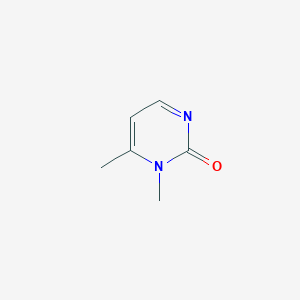
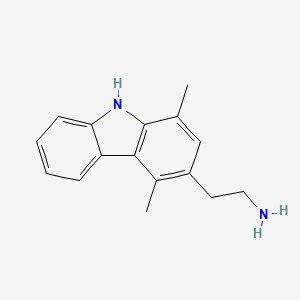
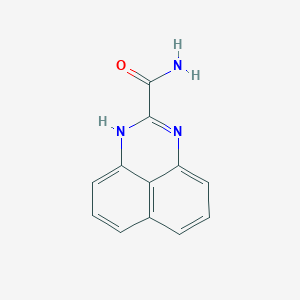
![Pyridine, 2-[(propylthio)methyl]-](/img/structure/B14710688.png)
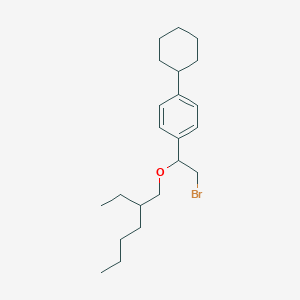
![2-(Chloromethyl)-1,4-dioxaspiro[4.6]undecane](/img/structure/B14710699.png)
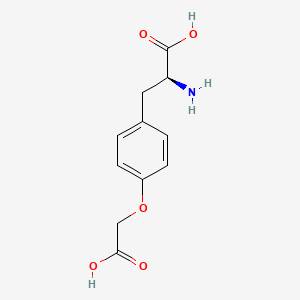
![1-Bicyclo[2.2.1]hept-2-yl-3-methylurea](/img/structure/B14710709.png)
